![molecular formula C14H12O4 B1603701 3-(Benzyloxy)-5-hydroxybenzoic acid CAS No. 159506-17-9](/img/structure/B1603701.png)
3-(Benzyloxy)-5-hydroxybenzoic acid
Overview
Description
3-(Benzyloxy)-5-hydroxybenzoic acid is a pharmaceutical intermediate . It’s also known as 3-Benzyloxybenzeneboronic acid or 3-Phenylmethyloxyphenylboronic acid .
Synthesis Analysis
The synthesis of this compound and its derivatives has been reported in several studies . For instance, one study discussed the design, molecular modeling, and synthesis of novel benzothiazole derivatives as BCL-2 inhibitors . Another study reported the synthesis of transition metal complexes derived from Schiff base ligands of 4-(benzyloxy)-2-hydroxybenzaldehyde .Molecular Structure Analysis
The molecular structure of this compound has been analyzed using various techniques such as FT-IR, FT-Raman, and UV spectrum . The computational calculations (DFT) with B3LYP and HF function were utilized to compute the ground state of molecular geometries and vibrational frequencies .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a melting point range of 133 - 137 °C .Scientific Research Applications
Fixation of Multilayered Structures
Research has demonstrated the synthesis and application of a polymerizable benzoic acid derivative, 3,5-bis(propenoyloxymethyl)-4-hexadecyloxybenzoic acid, for creating multilayered structures exhibiting liquid crystal phases. These structures were stabilized through photopolymerization, maintaining their multilayered architecture, which has implications for materials science and the development of advanced materials with specific optical properties (Kishikawa, Hirai, & Kohmoto, 2008).
Bioactive Phenyl Ether Derivatives
In the realm of natural product chemistry, research has identified new phenyl ether derivatives from the marine-derived fungus Aspergillus carneus. These compounds, including 3-hydroxy-5-(3-hydroxy-5-methylphenoxy)-4-methoxybenzoic acid, exhibit strong antioxidant activities. Such findings highlight the potential of these compounds in developing new antioxidant agents (Xu et al., 2017).
Antibacterial Activity of Hydroxy Benzoic Acid Derivatives
Studies have explored the synthesis and antibacterial activity of novel 3-Hydroxy benzoic acid derivatives, revealing their potential as chemotherapeutic agents against bacterial infections. This research underscores the significance of 3-Hydroxy benzoic acid derivatives in medicinal chemistry and drug development (Satpute, Gangan, & Shastri, 2018).
DFT Study on Hydroxybenzoic Acids
Computational studies using Density Functional Theory (DFT) have provided insights into the structure of hydroxybenzoic acids and their reactions with radicals. Such studies are crucial for understanding the chemical behavior of these compounds and their potential applications in designing antioxidants and studying environmental degradation processes (Nsangou et al., 2008).
Benzothiazole-Based AIEgen for pH Sensing
Research into benzothiazole-based aggregation-induced emission luminogens (AIEgens) has led to the development of compounds capable of highly sensitive physiological pH sensing. This work illustrates the application of benzoic acid derivatives in the field of chemical sensors, particularly for bioanalytical and environmental monitoring purposes (Li et al., 2018).
Safety and Hazards
Mechanism of Action
Target of Action
Benzylic compounds are known to interact with various enzymes and receptors due to their structural similarity to many bioactive molecules .
Mode of Action
Benzylic compounds are known to undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure, which can subsequently alter its interaction with its targets.
Biochemical Pathways
Benzylic compounds are known to participate in various biochemical pathways due to their reactivity . For instance, they can undergo oxidation and reduction reactions, which can affect various metabolic pathways.
Pharmacokinetics
The carboxylic acid group can form ionic bonds with biological molecules, which can affect the compound’s distribution and excretion .
Result of Action
The compound’s potential interactions with various enzymes and receptors, as well as its participation in various biochemical reactions, suggest that it could have diverse effects at the molecular and cellular levels .
Action Environment
The action of 3-(Benzyloxy)-5-hydroxybenzoic acid can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the pH and temperature of its environment. Additionally, the presence of other molecules can influence the compound’s interactions with its targets .
properties
IUPAC Name |
3-hydroxy-5-phenylmethoxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4/c15-12-6-11(14(16)17)7-13(8-12)18-9-10-4-2-1-3-5-10/h1-8,15H,9H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMNCZGJHAYMSSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC(=C2)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60611631 | |
Record name | 3-(Benzyloxy)-5-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60611631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
159506-17-9 | |
Record name | 3-(Benzyloxy)-5-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60611631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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